

Application Notes and Protocols: 1-Allylcyclohexanol in Fragrance and Perfumery

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Compound of Interest

Compound Name: 1-Allylcyclohexanol

Cat. No.: B074781

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Section 1: Introduction and Overview

In the dynamic landscape of fragrance creation, the exploration of novel molecules is paramount to innovation. **1-Allylcyclohexanol** (CAS No. 1123-34-8) represents a tertiary alcohol with a unique structural motif, combining a saturated carbocyclic ring with a reactive allyl group. While not as extensively documented in perfumery literature as some of its structural relatives, its molecular architecture suggests potential for contributing unique olfactory characteristics to fragrance compositions. As a reactive intermediate, it also serves as a precursor for the synthesis of other aroma chemicals.^[1]

This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists. It provides a detailed profile of **1-Allylcyclohexanol**, protocols for its rigorous olfactory evaluation, methodologies for assessing its stability and performance, and a framework for its potential application in fine fragrance and consumer product formulations. The causality behind each experimental choice is explained to ensure a deep, functional understanding of the evaluation process.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a material's physical properties and safety requirements is the foundation of its effective and responsible use in any application.




2.1: Physicochemical Properties

The key physicochemical properties of **1-Allylcyclohexanol** are summarized below. This data is essential for accurate dosing, solubility testing, and predicting its behavior in various formulations.

Property	Value	Source(s)
CAS Number	1123-34-8	[2] [3]
Molecular Formula	C ₉ H ₁₆ O	[2]
Molecular Weight	140.22 g/mol	[2]
IUPAC Name	1-(prop-2-en-1-yl)cyclohexan-1-ol	[2]
Appearance	Liquid	[4]
Boiling Point	463.2 K (190.05 °C)	[5]
Water Solubility	3 g/L (at 20 °C)	[6]
XLogP3-AA	2.3	[2]

2.2: Safety and Handling Protocol

GHS Classification: **1-Allylcyclohexanol** is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[\[2\]](#)

- Pictograms:
 -  alt text
 -  alt text
 -  alt text
- Signal Word: Danger[\[2\]](#)
- Hazard Statements:
 - H301: Toxic if swallowed.[\[2\]](#)

- H315: Causes skin irritation.[2]
- H318: Causes serious eye damage.[2]
- H335: May cause respiratory irritation.[2]

Handling Protocol:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile).[4]
 - Wear chemical safety goggles and a face shield to protect against splashes.[4]
 - Use a lab coat to prevent skin contact.[4]
- Handling: Avoid breathing vapors or mist.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
 - If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [4]

Section 3: Olfactory Characterization

3.1: Published Olfactory Profile

Based on extensive searches of fragrance industry databases and scientific literature, a detailed, authoritative olfactory description for **1-Allylcyclohexanol** is not publicly available. The material is more commonly cited as a chemical intermediate than as a commercial fragrance ingredient.[1]

3.2: Structure-Odor Relationship (Hypothetical)

In the absence of published data, a hypothesis can be formed based on its structural components:

- **Cyclohexanol Core:** The parent molecule, cyclohexanol, is known to have a camphoraceous and somewhat chemical odor.[7] Simple alkyl substitutions on the ring tend to modify this camphor theme.[7]
- **Allyl Group (C₃H₅):** The allyl group is often associated with pungent, sharp, and green notes in aroma chemicals.

Hypothesis: It is plausible that **1-Allylcyclohexanol** possesses a foundational camphoraceous character derived from the cyclohexanol ring, which is likely lifted and sharpened by a green, pungent facet from the allyl group. Experimental validation via the protocol below is required to confirm this hypothesis.

Section 4: Application in Fragrance Compositions

The precise role of **1-Allylcyclohexanol** in a fragrance must be determined through experimental blending. However, based on its structure and the applications of related cyclohexanol derivatives, several potential uses can be postulated. Substituted cyclohexanols are versatile and have been explored for their ability to enhance or modify fragrance compositions, often adding freshness and complexity.[8][9]

Potential Roles:

- **Top Note Modifier:** The volatile allyl group may allow it to act as a top note modifier, introducing a unique green or sharp-fruity lift to citrus, aromatic, or green accords.
- **Floral Booster:** In floral compositions, it could potentially provide a green, dewy background note, supporting white floral accords like muguet or jasmine, a role sometimes played by

other cyclohexanol derivatives.[6]

- Specialty Effect Chemical: It may be used in small quantities to impart a novel, technical, or natural-smelling nuance that is difficult to achieve with more common ingredients.

Section 5: Protocols for Evaluation & Quality Control

The following protocols are designed to be self-validating systems for the comprehensive evaluation of **1-Allylcyclohexanol**.

Protocol 5.1: Descriptive Sensory Analysis

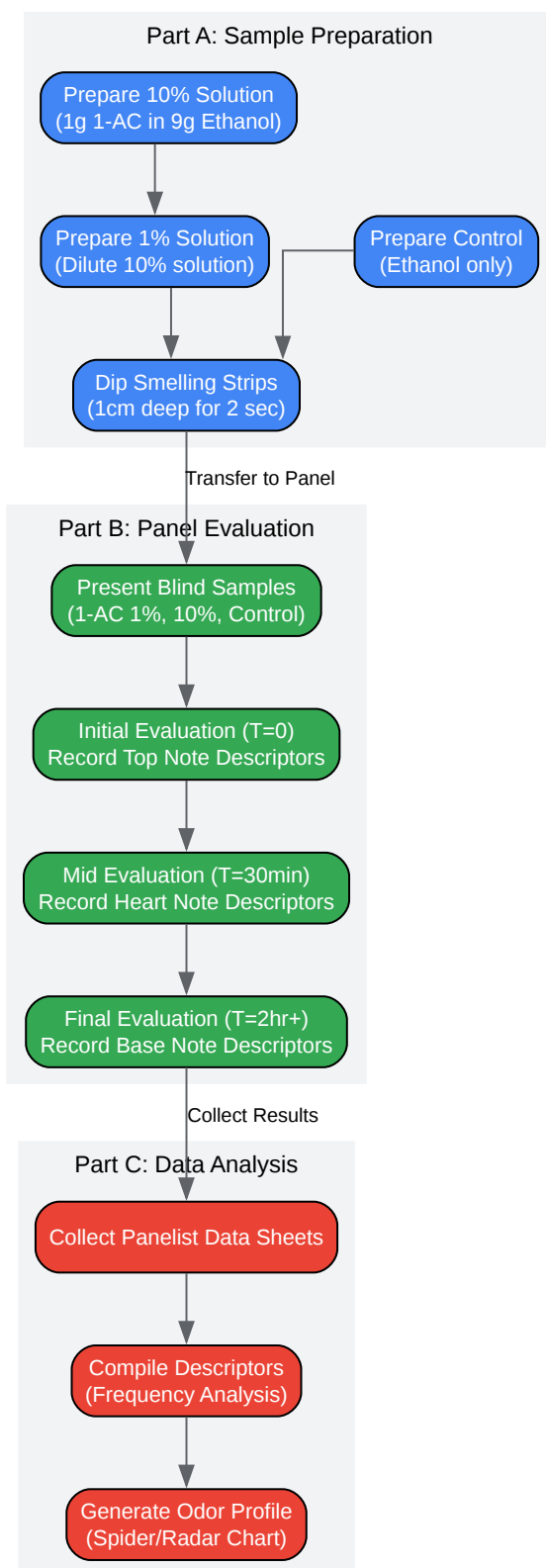
This protocol outlines the methodology for characterizing the olfactory profile of **1-Allylcyclohexanol** using a trained sensory panel.

Objective: To define the primary, secondary, and tertiary odor descriptors of **1-Allylcyclohexanol**, its perceived intensity, and its evolution over time (top, middle, and base notes).

Materials:

- **1-Allylcyclohexanol** (99%+ purity)
- Ethanol, perfumery grade (odorless)
- Glass beakers and graduated cylinders
- Volumetric flasks
- Perfumer's smelling strips
- Strip holders
- Timer
- Controlled sensory evaluation booths with proper ventilation.

Workflow:

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Caption: Workflow for Descriptive Sensory Analysis of **1-Allylcyclohexanol** (1-AC).

Step-by-Step Methodology:

- Panel Selection: Recruit a panel of 5-10 trained individuals screened for their ability to perceive and describe fragrance notes.
- Sample Preparation:
 - Prepare a 10% and a 1% solution of **1-Allylcyclohexanol** in perfumery-grade ethanol.
 - Scientist's Note: Evaluating at different concentrations is crucial. Some materials are harsh when concentrated but reveal desirable facets upon dilution.
 - Prepare a "control" or "blank" sample of pure ethanol. This is a self-validating step to ensure panelists are not describing the solvent.
- Evaluation Procedure:
 - Label the solutions with random three-digit codes to blind the panelists.
 - Dip the smelling strips 1 cm into each solution, remove, and place them in labeled holders.
 - Allow the ethanol to evaporate for approximately 10-15 seconds.
 - Present the strips to the panelists in a randomized order.
 - Panelists evaluate the strips at three key time points:
 - T=0 (Initial): Describe the immediate top notes.
 - T=30 minutes: Describe the heart/middle notes as the material evolves.
 - T=2 hours: Describe the dry-down or base notes to assess tenacity.
 - Scientist's Note: Mandatory breaks between smelling samples are enforced to prevent olfactory fatigue.
- Data Analysis:

- Collect descriptor sheets from all panelists.
- Analyze the frequency of each descriptor (e.g., "camphoraceous," "green," "sharp," "woody") to build a consensus profile.
- Summarize the findings in an olfactory pyramid (Top, Middle, Base notes).

Protocol 5.2: Accelerated Stability Assessment in a Model Fine Fragrance Base

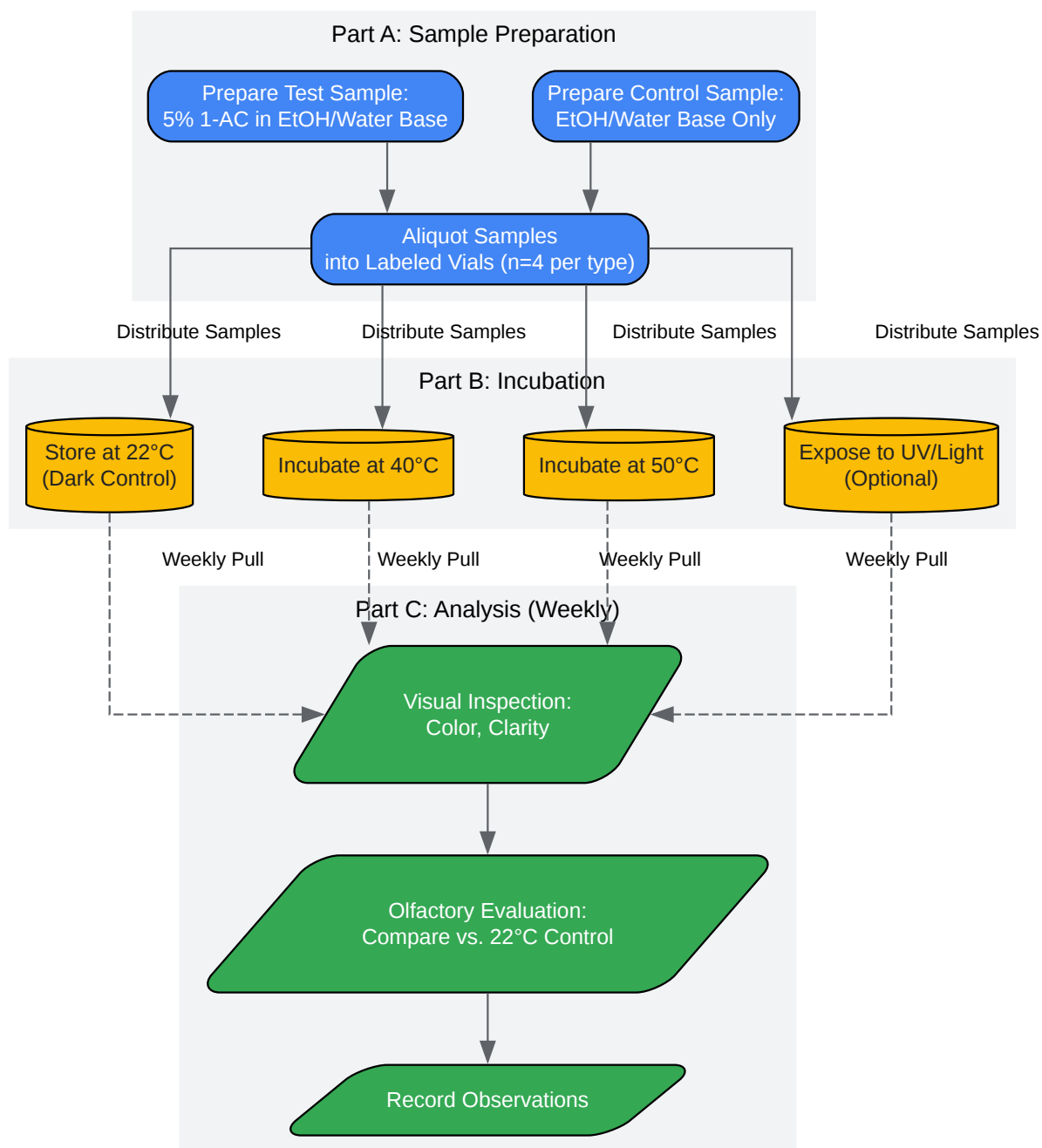
This protocol assesses the chemical stability of **1-Allylcyclohexanol** in a simplified alcoholic fragrance base under stressed conditions to predict its long-term shelf life.[\[8\]](#)

Objective: To determine if **1-Allylcyclohexanol** discolors, changes odor, or causes precipitation when aged in an ethanol/water base at elevated temperatures.

Materials:

- **1-Allylcyclohexanol** (1-AC)
- Perfumery grade ethanol (95%) and deionized water (5%) to create the base.
- Clear glass, airtight sample vials.
- Temperature-controlled ovens set to 40°C and 50°C.
- A light exposure cabinet (optional, for photostability).[\[8\]](#)
- Control sample storage area at room temperature (approx. 22°C), protected from light.

Workflow:



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